molecular formula C22H20N2O2 B3840364 N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide

N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide

Cat. No. B3840364
M. Wt: 344.4 g/mol
InChI Key: HQDNDKXIJGSJOU-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide, also known as BBMH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. BBMH is a hydrazone derivative that has been synthesized through a multistep reaction process.

Mechanism of Action

The mechanism of action of N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide in inducing apoptosis in cancer cells involves the inhibition of topoisomerase II activity. Topoisomerase II is an enzyme that plays a crucial role in DNA replication and cell division. N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide binds to the enzyme and prevents it from carrying out its normal function, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has been found to have antioxidant and anti-inflammatory properties. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has also been found to have potential application in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide. One potential direction is the development of N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide-based materials for use in organic electronics. Another direction is the investigation of N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide's potential application in the treatment of Alzheimer's disease. Further research is also needed to determine the optimal concentration of N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide for use in lab experiments and to investigate its potential toxicity at higher concentrations.
Conclusion:
In conclusion, N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide is a hydrazone derivative that has potential applications in various fields of research. Its synthesis method involves a multistep reaction process, and its purity can be determined through various analytical techniques. N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has been found to have anti-cancer, antioxidant, and anti-inflammatory properties, and it has potential applications in the development of organic semiconductors and the treatment of Alzheimer's disease. Further research is needed to investigate its optimal concentration for use in lab experiments and to determine its potential toxicity at higher concentrations.

Scientific Research Applications

N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has been studied for its anti-cancer properties. It has been found to induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. In biochemistry, N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has been used as a fluorescent probe for the detection of metal ions. N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has also been studied for its potential application in the development of organic semiconductors.

properties

IUPAC Name

3-methyl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-17-8-7-12-19(14-17)22(25)24-23-15-20-11-5-6-13-21(20)26-16-18-9-3-2-4-10-18/h2-15H,16H2,1H3,(H,24,25)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDNDKXIJGSJOU-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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